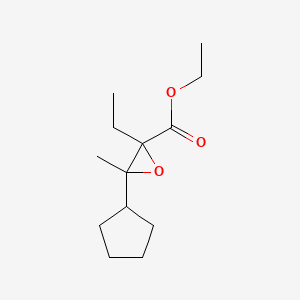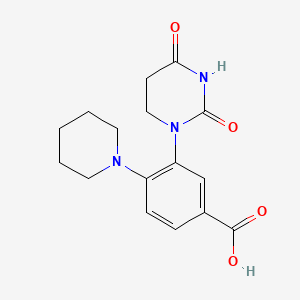
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is an organic compound with the molecular formula C15H20ClNO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenylpropanoate moiety, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Chloromethyl Ester: The protected amino acid is then reacted with chloromethyl chloroformate in the presence of a base to form the chloromethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid, which can be further utilized in peptide synthesis.
科学的研究の応用
Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: The compound is utilized in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: It serves as a building block in the synthesis of drug candidates and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The Boc protecting group provides stability to the amino group during synthetic transformations and can be selectively removed under acidic conditions.
類似化合物との比較
Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate can be compared with other similar compounds, such as:
Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate: This compound features an oxetane ring instead of the phenylpropanoate moiety, leading to different reactivity and applications.
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate: This is a stereoisomer of the compound with similar reactivity but different stereochemical properties.
The uniqueness of chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate lies in its combination of functional groups, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C15H20ClNO4 |
|---|---|
分子量 |
313.77 g/mol |
IUPAC名 |
chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-10-16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19) |
InChIキー |
KOHJEQRQEPNVLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCCl)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



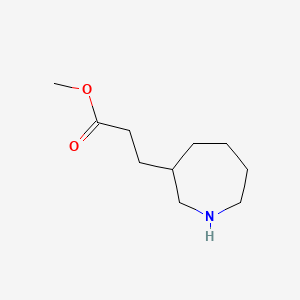
![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)

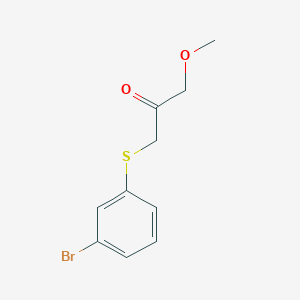
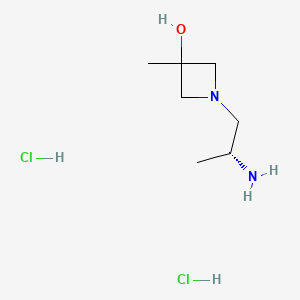
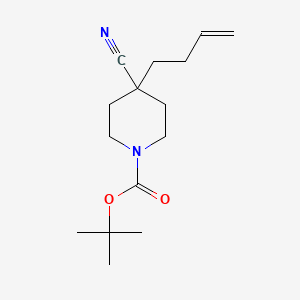
![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)


